1'-[4-(4-fluorophenyl)-4-oxobutanoyl]-N-isopropyl-1,4'-bipiperidine-4-carboxamide
Overview
Description
1'-[4-(4-fluorophenyl)-4-oxobutanoyl]-N-isopropyl-1,4'-bipiperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H34FN3O3 and its molecular weight is 431.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.25842012 g/mol and the complexity rating of the compound is 618. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Discovery of Selective Inhibitors
Compounds similar to 1'-[4-(4-fluorophenyl)-4-oxobutanoyl]-N-isopropyl-1,4'-bipiperidine-4-carboxamide have been identified as potent and selective inhibitors for specific enzymes and receptors. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were found to be significant Met kinase inhibitors. These compounds demonstrated improved enzyme potency and aqueous solubility, leading to complete tumor stasis in specific cancer models following oral administration, marking them as candidates for clinical trials (Schroeder et al., 2009).
Synthesis and Characterization
The synthesis and characterization of related compounds, such as N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, have been explored. This research involves identifying new chemical entities, determining their structure through analytical techniques, and understanding their chemical properties, which can be critical for developing new drugs (McLaughlin et al., 2016).
Pharmacokinetics Studies
Pharmacokinetic studies, such as the determination of pipamperone (a compound structurally related to the one of interest) in human plasma, provide insights into the drug's behavior within the body. These studies are essential for understanding the absorption, distribution, metabolism, and excretion of these compounds, which is crucial for drug development and safety assessments (Luhmann et al., 1992).
Analytical Characterization
The detailed analytical characterization of compounds, including their synthesis routes and molecular structures, supports the identification and differentiation of new research chemicals. This is particularly relevant in the field of synthetic cannabinoids, where structural isomers can exhibit vastly different pharmacological effects (Murakami et al., 2016).
Properties
IUPAC Name |
1-[1-[4-(4-fluorophenyl)-4-oxobutanoyl]piperidin-4-yl]-N-propan-2-ylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34FN3O3/c1-17(2)26-24(31)19-9-13-27(14-10-19)21-11-15-28(16-12-21)23(30)8-7-22(29)18-3-5-20(25)6-4-18/h3-6,17,19,21H,7-16H2,1-2H3,(H,26,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWINIPOHONNDTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCN(CC1)C2CCN(CC2)C(=O)CCC(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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